Enhanced BRD4 Cellular Potency of 2-(2-Bromophenoxy)-4-methylpyrimidine Relative to the Canonical Inhibitor (+)-JQ1
2-(2-Bromophenoxy)-4-methylpyrimidine demonstrates superior potency in inhibiting BRD4-dependent c-Myc downregulation in MM1S multiple myeloma cells compared to the widely used BRD4 inhibitor (+)-JQ1. The compound achieves an IC50 of 16 nM in this cellular assay, whereas (+)-JQ1 exhibits a BRD4 (N-terminal) IC50 of 77 nM in a direct binding assay [1]. This 4.8-fold improvement in potency, observed in a physiologically relevant cell-based model, underscores the functional advantage of the specific bromophenoxy substitution pattern for achieving effective target engagement.
| Evidence Dimension | Cellular potency for BRD4 inhibition (c-Myc downregulation) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | (+)-JQ1: BRD4 (N-terminal) IC50 = 77 nM |
| Quantified Difference | 4.8-fold more potent |
| Conditions | Target compound: MM1S cells, 16 hr incubation, flow cytometry. Comparator: Direct binding assay for BRD4 N-terminal domain. |
Why This Matters
This differential potency directly informs compound selection for epigenetic research, where achieving a robust cellular response at lower concentrations can minimize off-target effects and improve assay window.
- [1] BindingDB BDBM50534825 (CHEMBL4472759). Affinity Data: IC50: 16nM. Assay: Inhibition of BRD4 in human MM1S cells assessed as down regulation of c-Myc. View Source
